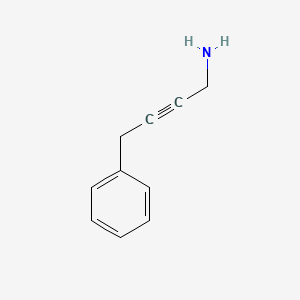
4-Phenylbut-2-YN-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Phenylbut-2-YN-1-amine is a useful research compound. Its molecular formula is C10H11N and its molecular weight is 145.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
4-Phenylbut-2-YN-1-amine has been explored for its potential therapeutic uses, particularly in the development of anticancer agents and other pharmaceutical compounds.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of this compound have shown promising results in inhibiting cancer cell proliferation. A study focused on synthesizing various derivatives demonstrated that certain modifications enhanced anticancer activity against multiple human tumor cell lines, including HeLa and MCF-7 cells, with IC50 values indicating effective cytotoxicity .
Table 1: Anticancer Activity of this compound Derivatives
| Compound Derivative | Cell Line | IC50 (µM) |
|---|---|---|
| Derivative A | HeLa | 5 |
| Derivative B | MCF-7 | 7 |
| Derivative C | HCT-116 | 3 |
Organic Synthesis
The compound serves as a crucial intermediate in the synthesis of various organic molecules. Its unique structure allows for diverse chemical transformations, making it valuable in synthetic organic chemistry.
Synthesis of Quinoxalines
One notable application is in the synthesis of quinoxalines and related compounds. Researchers have developed protocols that utilize this compound as a precursor for creating complex nitrogen-containing heterocycles. These reactions often involve cyclization processes that yield high-purity products .
Case Study: Quinoxaline Synthesis
In a specific study, the compound was subjected to catalytic conditions that resulted in the formation of quinoxaline derivatives with good yields. The reaction conditions were optimized to enhance product formation while minimizing by-products .
Enzyme-Catalyzed Reactions
This compound has been used as a substrate in enzyme-catalyzed reactions, particularly in transaminase reactions, which are essential for synthesizing chiral amines.
Transaminase Reactions
Using engineered transaminases, researchers have achieved high conversions and enantioselectivities when employing this compound as a substrate. The flexibility of this compound allows for favorable interactions within the enzyme's active site, leading to improved reaction outcomes .
Table 2: Enzyme-Catalyzed Reactions Involving this compound
| Enzyme | Conversion (%) | Enantiomeric Excess (%) |
|---|---|---|
| Chromobacterium violaceum | 99 | >99 |
| Engineered ATA enzymes | 80 - 99 | 78 - 99 |
Chemical Properties and Safety Profile
Understanding the chemical properties and safety profile of this compound is crucial for its application in research and industry.
Physical Properties
The compound has a molecular formula of C10H11N and exhibits a melting point that varies based on purity and formulation. It has been characterized by its density (approximately 1.0g cm3) and boiling point (around 267.9 C) .
Toxicological Studies
Toxicological evaluations indicate that this compound possesses a favorable safety profile at therapeutic doses. In vivo studies have shown no significant adverse effects, making it a candidate for further pharmacological development .
Eigenschaften
CAS-Nummer |
91375-44-9 |
|---|---|
Molekularformel |
C10H11N |
Molekulargewicht |
145.20 g/mol |
IUPAC-Name |
4-phenylbut-2-yn-1-amine |
InChI |
InChI=1S/C10H11N/c11-9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,8-9,11H2 |
InChI-Schlüssel |
IVGUVVWQZREBAF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC#CCN |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














